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molecular formula C15H23BrO B8619781 {3-[(6-Bromohexyl)oxy]propyl}benzene CAS No. 94749-20-9

{3-[(6-Bromohexyl)oxy]propyl}benzene

Cat. No. B8619781
M. Wt: 299.25 g/mol
InChI Key: MPMCWADGFSGTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05243076

Procedure details

3-Phenylpropanol (3.00 g) and 1,6-dibromohexane hydrogen sulphate (0.5 g) and 12.5 M aqueous NaOH (16 ml) for 30 h. The mixture was diluted with H2O (80 ml), extracted with ER (3×100 ml), and the combined organic extracts were washed consecutively with H2O (80 ml) and BR (80 ml). The dried extracts were evaporated and the residual oil purified by [FCS], eluting with CX (one columnful), followed by EA-CX (1:20) to give the title compound (5.35 g) as a colourless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
1,6-dibromohexane hydrogen sulphate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(O)(O)(=O)=O.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br.[OH-].[Na+]>O>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][O:10][CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO
Name
1,6-dibromohexane hydrogen sulphate
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.BrCCCCCCBr
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ER (3×100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed consecutively with H2O (80 ml) and BR (80 ml)
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil purified by [FCS]
WASH
Type
WASH
Details
eluting with CX (one columnful)

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOCCCC=1C=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: CALCULATEDPERCENTYIELD 1223%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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